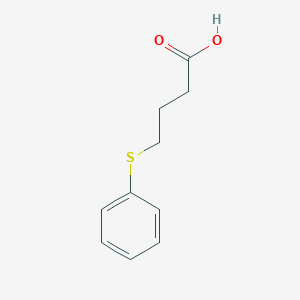

4-(苯基硫基)丁酸

描述

Synthesis Analysis

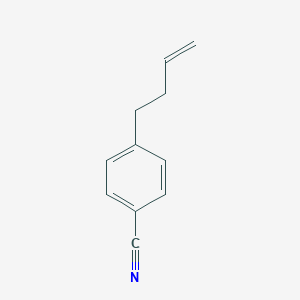

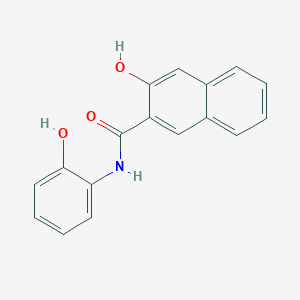

The synthesis of compounds related to 4-(Phenylsulfanyl)butanoic acid involves several steps and can be tailored to introduce specific functional groups that impart desired properties. For instance, the synthesis of a bifunctional antimelanoma agent with a phenolic moiety and a GSH-reactive alpha,beta-unsaturated carbonyl group is reported, which shows significant cytotoxic activity against murine melanoma cells . Another synthesis approach involves the use of a 4-cyano-2-butenyl group as a protecting group in oligonucleotide synthesis, which can be removed under mild conditions . Additionally, the synthesis of a carbon-14 labeled compound with a complex structure including a phenyl moiety and a trifluoro-2-butanone group is described, highlighting the versatility of synthetic strategies for such compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Phenylsulfanyl)butanoic acid can exhibit a range of coordination behaviors and supramolecular structures. For example, organotin complexes with 4-sulfanylbenzoic acid show monodentate coordination by the thiol S atom, while in other complexes, the acid behaves as multidentate by both thiol S atom and carboxylic oxygen atoms . These structural variations can lead to different supramolecular aggregations, such as 1D molecular chains and 2D networks, which are determined by intermolecular hydrogen bonds and other interactions .

Chemical Reactions Analysis

The chemical reactions involving compounds with phenylsulfanyl groups or similar structures can be quite diverse. For instance, the removal of an undesired isomer of a pharmaceutical intermediate by sulfonation is an example of a selective chemical reaction that improves the yield of the desired product . Another example is the synthesis of 4-phenyl-2-butanone, which involves a series of reactions including Claisen's condensation, nucleophilic addition, and decarboxylation .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-(Phenylsulfanyl)butanoic acid are not directly reported in the provided papers, the properties of structurally related compounds can be inferred. These properties are often influenced by the presence of specific functional groups and the overall molecular structure. For example, the stability of a protecting group to acidic conditions and its removal by a specific pathway can indicate the compound's reactivity and stability . The synthesis of a carbon-14 labeled compound also suggests its potential use in tracing and studying biological systems due to its radioactive label .

科学研究应用

合成吲哚啉类化合物

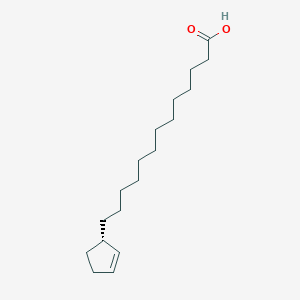

4-(苯基硫基)丁酸(4-PSBA)已被用作合成吲哚啉类生物碱的前体,这类生物碱具有各种生物活性。4-PSBA的远程二阴离子被用来制备一个关键中间体,从而实现在3-、5-和8-位置具有烷基取代基的吲哚啉类化合物的新合成。这种方法突显了4-PSBA在合成复杂分子结构方面的多功能性 (Kiddle, Green, & Thompson, 1995)。

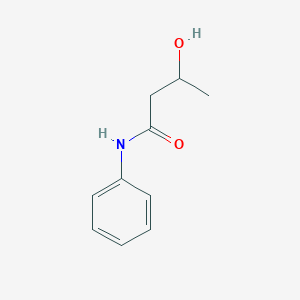

生物催化制备

在一项探索生物催化的研究中,4-(苯基硫基)丁酸衍生物已被用于制备光学活性的二级醇。该过程涉及两种生物催化剂Pichia farinosa和Rhodococcus rhodochrous的顺序使用,以实现高对映纯度。这种方法凸显了4-PSBA衍生物在不对称合成和手性化合物生产中的潜力 (Sugai, Ohtsuka, & Ohta, 1996)。

在材料科学和生物技术中的应用

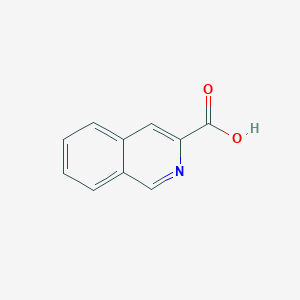

合成离子通道的光控门控

研究探讨了4-氧代-4-(吡啶-4-基甲氧基)丁酸,一种相关化合物,用于合成离子通道的光控门控。通过使用来自丁酸衍生物的光敏疏水分子修饰通道的内表面,可以在紫外照射下实现对离子物种的控制输运。这种应用对于开发光诱导的控释系统、传感和纳米流体设备中的信息处理具有重要意义 (Ali et al., 2012)。

药物化学和药理学

抗黑色素生成特性

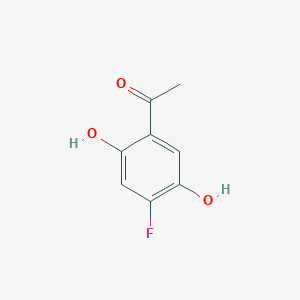

一项关于海洋天然产物的研究确定了4-(苯基硫基)丁酮,一种与4-(苯基硫基)丁酸密切相关的化合物,具有显著的抗黑色素生成特性。该化合物在体外和体内均抑制黑色素合成和黑素体成熟,表明其在医学美容学中用于皮肤美白和治疗色素沉着疾病的潜力。这项研究突显了4-PSBA衍生物在皮肤病学应用中的作用,为医学美容学提供了治疗途径 (Wu et al., 2015)。

安全和危害

The safety information for 4-(Phenylsulfanyl)butanoic acid indicates that it is potentially hazardous. The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H312, and H332, indicating that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing the vapor or spray, washing contaminated skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, eye protection, and face protection .

属性

IUPAC Name |

4-phenylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZVQLOVHIDMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170304 | |

| Record name | Butanoic acid, 4-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Phenylsulfanyl)butanoic acid | |

CAS RN |

17742-51-7 | |

| Record name | 4-(Phenylthio)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017742517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17742-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(PHENYLTHIO)BUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ70H061FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

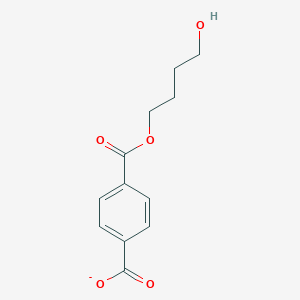

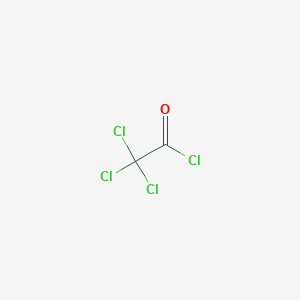

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。